molecular formula C26H52O2 B041339 2-Dodecyltetradecanoic acid CAS No. 24251-98-7

2-Dodecyltetradecanoic acid

Cat. No.: B041339
CAS No.: 24251-98-7
M. Wt: 396.7 g/mol
InChI Key: VGYLKAYTYZXMTA-UHFFFAOYSA-N
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Description

2-Dodecyltetradecanoic acid is a long-chain fatty acid with the molecular formula C26H52O2. It is a saturated fatty acid, meaning it contains no double bonds between the carbon atoms in its hydrocarbon chain. This compound is known for its significant molecular weight of 396.69 g/mol .

Mechanism of Action

Mode of Action

As a fatty acid, it may interact with cellular membranes, influence signal transduction pathways, or serve as a substrate for enzymatic reactions .

Biochemical Pathways

The biochemical pathways affected by 2-Dodecyltetradecanoic acid are not well characterized. Fatty acids are involved in a wide range of biochemical processes, including energy production, cellular signaling, and the synthesis of bioactive lipids. The specific pathways influenced by this compound remain to be determined .

Pharmacokinetics

As a fatty acid, it is likely to be absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dodecyltetradecanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of propanedioic acid, 2,2-didodecyl- with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include steps such as purification and distillation to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyltetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Dodecyltetradecanoic acid has various applications in scientific research, including:

Comparison with Similar Compounds

    Myristic acid (Tetradecanoic acid): A shorter-chain fatty acid with similar properties but a lower molecular weight.

    Palmitic acid (Hexadecanoic acid): Another saturated fatty acid with a slightly longer chain.

    Stearic acid (Octadecanoic acid): A longer-chain saturated fatty acid with different physical and chemical properties.

Uniqueness: 2-Dodecyltetradecanoic acid is unique due to its specific chain length and molecular structure, which confer distinct physical and chemical properties. Its longer chain length compared to myristic and palmitic acids results in higher melting and boiling points, making it suitable for specific industrial applications .

Properties

IUPAC Name

2-dodecyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26(27)28)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLKAYTYZXMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563189
Record name 2-Dodecyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24251-98-7
Record name 2-Dodecyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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